1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
CAS No.: 92407-86-8
Cat. No.: VC5149316
Molecular Formula: C17H14ClNO
Molecular Weight: 283.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92407-86-8 |
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Molecular Formula | C17H14ClNO |
Molecular Weight | 283.76 |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 |
Standard InChI Key | GDKIFZJBJKSAOH-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The IUPAC name of the compound, 1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde, reflects its substitution pattern:
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A 4-chlorobenzyl group at the 1-position of the indole ring.
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A methyl group at the 2-position.
The indole core contributes to aromaticity and π-π stacking interactions, while the chlorobenzyl moiety enhances lipophilicity and potential receptor-binding affinity. The aldehyde group offers a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.
Table 1: Key Physicochemical Properties
Synthesis and Production
Synthetic Routes
The synthesis of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde likely follows methodologies analogous to those reported for related indole-3-carbaldehyde derivatives. A representative approach involves:
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Alkylation of Indole Precursors:
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Starting with 2-methylindole-3-carbaldehyde, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the indole nitrogen.
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Subsequent reaction with 4-chlorobenzyl bromide introduces the chlorobenzyl group at the 1-position .
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Purification:
Optimization and Yield
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Reaction Conditions: Room temperature (20°C), short reaction times (20–30 minutes), and stoichiometric control (1.3 equiv. of 4-chlorobenzyl bromide) are critical to minimizing side reactions .
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Yield: Reported yields for similar reactions range from 75% to 85%, depending on the purity of starting materials and reaction scalability .
Applications and Research Findings
Table 2: Biological Activities of Structural Analogs
Compound | Activity | IC₅₀/MIC | Source |
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Oncrasin-1 | Antiproliferative (K-Ras mutants) | ≤3 μM | |
2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Anti-TB | 3 μM |
Material Science
The aldehyde functional group enables this compound to serve as a precursor for Schiff base ligands, which are valuable in coordinating metal ions for catalytic or photoluminescent applications .
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